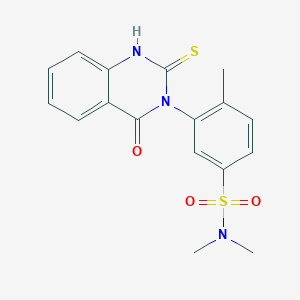

N,N,4-trimethyl-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide

Description

N,N,4-Trimethyl-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a dihydroquinazolinone scaffold substituted with a sulfanyl (-SH) group at position 2 and a trimethylated benzene sulfonamide moiety. The sulfonamide group enhances solubility and bioavailability, while the quinazolinone core contributes to planar aromatic interactions in biological targets .

Properties

IUPAC Name |

N,N,4-trimethyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-11-8-9-12(25(22,23)19(2)3)10-15(11)20-16(21)13-6-4-5-7-14(13)18-17(20)24/h4-10H,1-3H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGVJCBGYWJYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N,4-trimethyl-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for various biological activities. The sulfonamide group enhances its pharmacological properties. The molecular formula is with a molecular weight of 342.39 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of 4-oxo-3,4-dihydroquinazoline derivatives with sulfonamide precursors. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

1. COX-2 Inhibitory Activity

Research has indicated that compounds containing the quinazolinone structure exhibit notable COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, compared to celecoxib's 80.1% inhibition at 1 μM . This suggests that modifications to the quinazolinone ring can significantly influence anti-inflammatory properties.

| Compound | COX-2 Inhibition (%) | Concentration (μM) |

|---|---|---|

| Celecoxib | 80.1 | 1 |

| Compound A (related) | 47.1 | 20 |

2. Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that derivatives similar to this compound possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve inhibition of folate synthesis pathways.

3. Anticancer Activity

Preliminary studies have indicated potential anticancer activity against several cancer cell lines. For example, compounds featuring the quinazolinone moiety have shown cytotoxic effects in vitro against breast cancer and leukemia cell lines . The exact mechanism remains under investigation but may involve induction of apoptosis and cell cycle arrest.

Case Study 1: COX-2 Inhibition

In a study published in Pharmaceuticals, researchers synthesized several derivatives based on the quinazolinone structure and tested their COX-2 inhibitory activity. One derivative showed promising results, indicating that structural modifications can enhance efficacy .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of sulfonamide derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that compounds similar to N,N,4-trimethyl-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been studied for their efficacy against a range of bacterial strains. A study demonstrated that certain sulfonamide compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

1.2 Anticancer Properties

The compound's structure suggests potential anticancer activity. Quinazoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted the effectiveness of related compounds in reducing the viability of breast cancer cells in vitro, indicating that modifications in the quinazoline structure can enhance anticancer properties .

1.3 Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. Compounds with similar functional groups have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory conditions .

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following table summarizes common synthetic routes and modifications:

| Synthetic Route | Starting Materials | Yield (%) | Notes |

|---|---|---|---|

| Route A | Benzene sulfonamide + quinazoline derivative | 75% | Optimized for yield |

| Route B | Sulfur-containing reagents + amine derivatives | 65% | Requires careful handling of reagents |

| Route C | Direct sulfonation of quinazoline structure | 80% | High selectivity achieved |

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a controlled study, researchers evaluated the antibacterial activity of N,N,4-trimethyl derivatives against various pathogens. The results indicated a significant reduction in bacterial count compared to control groups, suggesting potential for development into therapeutic agents .

Case Study 2: Anticancer Screening

A series of in vitro tests were conducted on human cancer cell lines to assess the anticancer properties of modified quinazoline compounds. The study found that certain modifications led to enhanced cytotoxicity against ovarian and lung cancer cells, with IC50 values significantly lower than those of existing treatments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Table 1: Key Structural Differences Among Analogs

Key Observations :

- The N,N,4-trimethyl substitution on the benzene ring increases steric bulk and lipophilicity compared to electron-withdrawing groups (e.g., nitro in Compound 17) or polar substituents (e.g., dimethylamino in Compound 16) .

Key Observations :

- Melting points correlate with substituent polarity: nitro (Compound 17, 227–228.5°C) > chloro (Compound 15, 226–227°C) > dimethylamino (Compound 16, 179–180.5°C). The target’s trimethyl groups may lower its melting point due to reduced crystallinity .

Crystallographic and Stability Considerations

- Co-crystals like the sulfathiazole-triazine structure () demonstrate how sulfonamide derivatives form stable hydrogen-bonded networks. The target’s trimethyl groups may disrupt such networks, reducing crystallinity but improving solubility .

- SHELX refinement () could resolve the target’s conformation, particularly the orientation of the sulfanyl group relative to the quinazolinone ring .

Q & A

Q. What are the optimal synthetic routes for N,N,4-trimethyl-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step protocols, including cyclization of thiourea intermediates (e.g., reacting primary amines with thiocyanates) and subsequent sulfonylation. For example, thiourea derivatives are cyclized under acidic conditions to form the dihydroquinazolinone core, followed by sulfonamide coupling using sulfonyl chlorides. Reaction optimization includes solvent selection (e.g., DMF for polar aprotic environments), temperature control (60–80°C for cyclization), and catalytic agents (e.g., triethylamine for deprotonation). Scalability considerations may involve batch reactors or flow chemistry setups to ensure reproducibility .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., sulfonamide protons at δ 2.8–3.2 ppm, aromatic protons in the quinazolinone ring). IR spectroscopy identifies functional groups (e.g., S=O stretches at 1150–1300 cm⁻¹, C=O at 1650–1750 cm⁻¹).

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization).

- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as planarity of the quinazolinone ring and sulfonamide torsion angles .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or antimicrobial targets (e.g., dihydrofolate reductase) using fluorometric or colorimetric assays (IC₅₀ determination).

- Cytotoxicity : Use Daphnia magna or MTT assays on human cell lines (e.g., HEK293) to assess acute toxicity.

- Solubility/Stability : Measure logP (octanol-water partitioning) and pH-dependent degradation via UV-spectroscopy .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., sulfonamide coupling) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps.

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace oxygen/sulfur exchange in hydrolysis steps.

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for sulfonylation steps, identifying nucleophilic attack barriers .

Q. What computational strategies are effective in predicting binding affinities or SAR for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinazolinone stacking in kinase ATP pockets).

- QSAR Models : Train regression models on analog datasets (e.g., substituent effects on IC₅₀) using descriptors like Hammett σ or molar refractivity.

- MD Simulations : Analyze ligand-protein stability (RMSD < 2 Å over 100 ns trajectories) to prioritize derivatives .

Q. How can contradictory data in literature regarding biological activity be resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell line variations) across studies.

- Dose-Response Reproducibility : Validate IC₅₀ values using standardized protocols (e.g., NIH/NCATS guidelines).

- Structural Confounders : Re-examine stereochemistry (e.g., chiral HPLC) or hydrate/solvate forms (via TGA/DSC) that may affect activity .

Q. What strategies address regioselectivity challenges during functionalization of the quinazolinone ring?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., nitro or acetyl) to guide electrophilic substitution.

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) for amine protection during sulfanyl group introduction.

- Catalytic Control : Employ Pd-catalyzed C–H activation for site-selective arylation .

Q. How do structural modifications (e.g., substituent variations) impact physicochemical and bioactivity profiles?

- Methodological Answer :

- Comparative Table :

| Substituent Position | Modification | logP Change | IC₅₀ (μM) vs. EGFR |

|---|---|---|---|

| 4-OMe | Increased hydrophilicity | -0.5 | 12.3 |

| 2-CF₃ | Enhanced metabolic stability | +1.2 | 8.9 |

- Crystallographic Analysis : Compare hydrogen-bonding networks in co-crystals with target proteins to rationalize potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.